7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H20FNO4 and its molecular weight is 429.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one , identified by CAS number 904451-04-3 , is a synthetic derivative with potential biological significance. Its structure indicates potential interactions with various biological targets, making it a candidate for pharmacological studies.
- Molecular Formula : C26H20FNO4
- Molecular Weight : 429.4 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor of enzymes related to neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound's structure suggests that it may exhibit dual inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical targets in AD treatment.
Enzyme Inhibition Studies
Recent research has highlighted the importance of dual AChE and MAO-B inhibitors in treating Alzheimer's disease. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to the target compound have shown significant AChE inhibitory activity with IC50 values ranging from 23.4 nM to over 100 nM, indicating strong potential for cognitive enhancement through increased acetylcholine levels in the brain .
- Monoamine Oxidase B Inhibition : The inhibition profile for MAO-B has also been promising. Compounds exhibiting IC50 values comparable to known inhibitors like selegiline suggest that this compound could effectively reduce neurotoxic levels of monoamines in patients with AD .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to the active sites of AChE and MAO-B, preventing substrate access and subsequent enzyme activity.
- Molecular Interactions : Computational studies have indicated that structural features such as the dioxole moiety enhance binding affinity to these enzymes, facilitating stronger interactions at the molecular level .
Comparative Activity Table
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
This compound | AChE | TBD | |
Compound 4f | AChE | 23.4 ± 1.1 | |
Compound 4f | MAO-B | 40.3 ± 1.7 | |
Donepezil | AChE | 20.1 ± 1.4 | |
Selegiline | MAO-B | 37.4 ± 1.6 |
Case Studies and Research Findings
Research has demonstrated that compounds similar to the target molecule exhibit significant neuroprotective effects through their ability to inhibit key enzymes involved in neurotransmitter degradation:
- Neuroprotective Effects : Studies have shown that inhibition of AChE can lead to increased levels of acetylcholine, improving synaptic transmission and cognitive function in models of Alzheimer's disease .
- Amyloid Beta Aggregation : Some derivatives have also been evaluated for their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. This suggests a multifaceted approach where compounds not only enhance neurotransmitter levels but also mitigate plaque formation .
- In Silico Studies : Molecular docking simulations have reinforced the findings from biological assays by demonstrating favorable binding interactions between these compounds and enzyme active sites .
特性
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-15-3-6-18(9-16(15)2)25(29)21-13-28(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)30/h3-11,13H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKWFGCOIDJKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。